molecular formula C21H26F3NO B1389209 N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-(trifluoromethyl)aniline CAS No. 1040685-40-2

N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-(trifluoromethyl)aniline

Cat. No. B1389209
M. Wt: 365.4 g/mol
InChI Key: XRMJWJCEFVDYMB-UHFFFAOYSA-N
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Description

N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-(trifluoromethyl)aniline (N-SBPTFA) is an aromatic amine derivative that has been extensively studied for its potential applications in various scientific fields. It is a colorless to pale yellow liquid with a molecular weight of 302.41 g/mol. N-SBPTFA has been widely used in the synthesis of various organic compounds, as well as in the development of therapeutic agents and drug delivery systems.

Mechanism Of Action

N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-(trifluoromethyl)aniline is believed to act as a monoamine oxidase (MAO) inhibitor, which means it inhibits the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. This can lead to increased levels of these neurotransmitters in the brain, which can have a range of effects on mood and behavior.

Biochemical And Physiological Effects

N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-(trifluoromethyl)aniline has been studied for its potential effects on a range of biochemical and physiological processes. It has been found to have antioxidant, anti-inflammatory, and anticancer properties, as well as the ability to modulate the activity of various enzymes and receptors. It has also been found to have neuroprotective effects, as well as the ability to reduce anxiety and depression.

Advantages And Limitations For Lab Experiments

N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-(trifluoromethyl)aniline has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and is stable and non-toxic. It is also relatively inexpensive and readily available. However, it is important to note that N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-(trifluoromethyl)aniline is a potent MAO inhibitor and should be handled with caution.

Future Directions

There are a number of potential future directions for research involving N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-(trifluoromethyl)aniline. These include the development of novel drug delivery systems and polymers, as well as further investigation into its potential therapeutic applications. Additionally, further research into its mechanism of action and biochemical and physiological effects is needed to fully understand its potential applications.

Scientific Research Applications

N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-(trifluoromethyl)aniline has been used in a variety of scientific research applications, including as a precursor for the synthesis of a range of organic compounds. It has also been used in the synthesis of a range of pharmaceuticals and drugs, as well as in the development of drug delivery systems, such as liposomes. N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-(trifluoromethyl)aniline has also been used as a reagent in the synthesis of various polymers, including polyurethanes, polyesters, and polyamides.

properties

IUPAC Name

N-[2-(2-butan-2-ylphenoxy)butyl]-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26F3NO/c1-4-15(3)19-11-6-7-12-20(19)26-18(5-2)14-25-17-10-8-9-16(13-17)21(22,23)24/h6-13,15,18,25H,4-5,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMJWJCEFVDYMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OC(CC)CNC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-(trifluoromethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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